molecular formula C16H16N4O B2999637 (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide CAS No. 377765-00-9

(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide

Cat. No.: B2999637
CAS No.: 377765-00-9
M. Wt: 280.331
InChI Key: HRLFPIYXVHARRW-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is a quinoline-based enamide derivative characterized by a cyano group at the C2 position, a dimethylamino-substituted quinoline core, and a methyl substituent at the 7-position of the quinoline ring. The Z-configuration of the prop-2-enamide moiety is critical for its stereoelectronic properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

(Z)-2-cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-4-5-11-7-12(8-13(9-17)15(18)21)16(20(2)3)19-14(11)6-10/h4-8H,1-3H3,(H2,18,21)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFPIYXVHARRW-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C(/C#N)\C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide typically involves multi-step organic reactions. . The cyano group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, while the dimethylamino group can form hydrogen bonds with biological macromolecules. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Like Compound 5, the target compound may be synthesized via condensation reactions involving dimethylformamide-dimethylacetal (DMF-DMA) or similar reagents, as evidenced by the formation of enamide bonds in analogous structures .
  • Biological Activity: While the target compound’s biological data are unspecified, antimicrobial pyrido-triazepinone derivatives (Compounds 102–104) highlight the importance of electron-withdrawing groups (e.g., cyano) in modulating activity .
Spectroscopic and Analytical Comparisons
  • NMR Signatures: The target compound’s dimethylamino group is expected to produce a singlet near δ 2.47 ppm (similar to Compound 5), while the quinoline aromatic protons may resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry : A molecular ion peak near m/z 313 (C₁₉H₁₉N₃O) is anticipated, contrasting with the higher m/z 412 of Compound 5 due to its sulfur-containing backbone .
Reactivity and Functionalization
  • Aminopyrazole Formation: Analogous to Compound 5’s conversion to bis(aminopyrazoles) 7a,b via hydrazine treatment, the target compound’s cyano group may undergo nucleophilic addition or cyclization reactions .
  • Steric Hindrance: The 7-methyl group on the quinoline ring could impose steric constraints absent in smaller heterocycles like chromone (Compound 1), affecting regioselectivity in further derivatization .

Biological Activity

(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is a synthetic organic compound recognized for its potential in medicinal chemistry, particularly as a therapeutic agent targeting various biological pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a cyano group and an acrylamide moiety, which are crucial for its reactivity and biological interactions. Its molecular structure can be represented as follows:

  • Molecular Formula : C15_{15}H15_{15}N3_{3}O
  • Molecular Weight : 253.30 g/mol

The presence of the dimethylamino group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

This compound primarily acts as a tyrosine kinase inhibitor , specifically targeting the Epidermal Growth Factor Receptor (EGFR) . The inhibition of EGFR disrupts downstream signaling pathways such as:

  • PI3K/Akt/mTOR
  • Ras/Raf/MEK/ERK

These pathways are vital for cell proliferation and survival, particularly in cancer cells. By inhibiting these pathways, the compound can suppress tumor growth and induce apoptosis in malignant cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound significantly reduces the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Apoptosis Induction : The compound has been observed to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound undergo extensive hepatic metabolism, which influences their therapeutic efficacy. The compound's stability and solubility profiles are critical for its application in drug formulations.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer efficacyDemonstrated significant inhibition of cell growth in lung cancer cell lines with IC50 values in low micromolar range.
Study 2Mechanistic insightsIdentified EGFR as a primary target; confirmed apoptosis induction through caspase activation.
Study 3PharmacokineticsReported high hepatic clearance rates; suggested modifications for improved bioavailability.

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